molecular formula C7H13NO B3039109 4-Tert-butylazetidin-2-one CAS No. 97033-11-9

4-Tert-butylazetidin-2-one

Cat. No.: B3039109
CAS No.: 97033-11-9
M. Wt: 127.18 g/mol
InChI Key: HNRJYXLAARIKIU-UHFFFAOYSA-N
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Description

4-Tert-butylazetidin-2-one is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a tert-butyl group at the fourth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with β-lactam precursors. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Tert-butylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butylazetidin-2-one is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it more sterically hindered compared to simpler azetidines, affecting its interaction with other molecules and its behavior in chemical reactions .

Properties

IUPAC Name

4-tert-butylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,3)5-4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRJYXLAARIKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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